molecular formula C10H14S B078718 Isopropyl m-tolyl sulphide CAS No. 14905-80-7

Isopropyl m-tolyl sulphide

Cat. No.: B078718
CAS No.: 14905-80-7
M. Wt: 166.29 g/mol
InChI Key: CIUOVJDIRUPGIE-UHFFFAOYSA-N
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Description

Isopropyl m-tolyl sulphide, also known as isopropyl m-tolyl sulfide, is an organic compound with the molecular formula C10H14S and a molecular weight of 166.283 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and an isopropylthio group at the meta positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl m-tolyl sulphide typically involves the reaction of m-tolyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl m-tolyl sulphide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl m-tolyl sulphide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl m-tolyl sulphide involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl m-tolyl sulphide is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

CAS No.

14905-80-7

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-methyl-3-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3

InChI Key

CIUOVJDIRUPGIE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)SC(C)C

Canonical SMILES

CC1=CC(=CC=C1)SC(C)C

Key on ui other cas no.

14905-80-7

Origin of Product

United States

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